molecular formula C12H15FO2 B2384926 tert-Butyl 2-(4-fluorophenyl)acetate CAS No. 68825-45-6

tert-Butyl 2-(4-fluorophenyl)acetate

Cat. No.: B2384926
CAS No.: 68825-45-6
M. Wt: 210.248
InChI Key: RYZCRXLOOKIYPC-UHFFFAOYSA-N
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Description

Significance of Organofluorine Compounds in Organic Synthesis and Medicinal Chemistry

Organofluorine compounds, which are organic compounds containing at least one carbon-fluorine bond, have become increasingly significant in modern chemical research. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart distinct characteristics to organic molecules. nih.govnumberanalytics.com In medicinal chemistry, the introduction of fluorine into drug candidates can enhance various pharmacological properties, including metabolic stability, membrane permeability, lipophilicity, and binding affinity to target proteins. researchgate.netresearchgate.net This has led to a substantial number of commercialized medications containing fluorine, with applications ranging from antimicrobial and antitumor to anti-inflammatory agents. nih.gov For instance, the replacement of a hydrogen atom with fluorine can block sites of metabolic oxidation, thereby increasing the drug's half-life and efficacy. mdpi.com Approximately 25% of current active drugs across various diseases, including cancer and diabetes, contain fluorine. researchgate.net

The incorporation of fluorine can also alter the physical and chemical properties of organic compounds, opening up new avenues in materials science and agrochemicals. numberanalytics.comwikipedia.org In organic synthesis, organofluorine compounds serve as versatile reagents and building blocks. wikipedia.org The development of new fluorination methodologies is an active area of research, aiming to provide efficient and selective ways to introduce fluorine into complex molecules. organic-chemistry.orgnih.gov

The Phenylacetate (B1230308) Structural Motif: Synthetic Utility and Biological Relevance

The phenylacetate structural motif is a key component in a wide array of organic molecules with significant synthetic and biological importance. Phenylacetic acid and its derivatives are utilized as intermediates in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.

In terms of biological relevance, the phenylacetate framework is found in naturally occurring compounds and plays a role in various physiological processes. For example, phenylacetic acid itself is a known auxin, a class of plant hormones that regulate growth. In humans, it is a product of phenylalanine metabolism. Certain derivatives of phenylacetic acid have demonstrated therapeutic potential, including anticancer and anti-inflammatory activities.

Role of tert-Butyl Esters as Versatile Protecting Groups and Synthetic Intermediates

Tert-butyl esters are widely employed in organic synthesis as protecting groups for carboxylic acids. thieme-connect.com The bulky tert-butyl group provides steric hindrance, rendering the ester stable to a variety of reaction conditions, including those involving nucleophiles and reducing agents. thieme-connect.comresearchgate.net This stability allows chemists to perform reactions on other parts of a molecule without affecting the carboxylic acid functionality. libretexts.org

The deprotection of tert-butyl esters can be conveniently achieved under acidic conditions, which cleave the ester to regenerate the carboxylic acid. thieme-connect.comlibretexts.org This orthogonality to other protecting groups that are removed under basic or hydrogenolytic conditions makes tert-butyl esters a valuable tool in multi-step syntheses of complex molecules. researchgate.netorganic-chemistry.org Beyond their role as protecting groups, tert-butyl esters also serve as important synthetic intermediates, enabling specific chemical transformations. researchgate.net

Contextualizing tert-Butyl 2-(4-fluorophenyl)acetate within the Broader Class of Fluorinated Aryl Acetates

Specifically, the 4-fluoro substitution pattern in this compound can block para-hydroxylation, a common metabolic pathway for aromatic compounds, thereby enhancing the metabolic stability of molecules containing this moiety. mdpi.com Fluorinated aryl acetates are utilized as key building blocks in the synthesis of more complex pharmaceutical agents. chemimpex.com The combination of the phenylacetate core, the fluorine substituent, and the tert-butyl ester protecting group makes this compound a versatile intermediate for the creation of novel compounds with potentially improved pharmacological profiles. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-(4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FO2/c1-12(2,3)15-11(14)8-9-4-6-10(13)7-5-9/h4-7H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYZCRXLOOKIYPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of Tert Butyl 2 4 Fluorophenyl Acetate and Analogous Fluorinated Arylacetates

Strategies for the Construction of the 4-Fluorophenylacetic Acid Scaffold

The core of tert-butyl 2-(4-fluorophenyl)acetate is the 4-fluorophenylacetic acid moiety. Several innovative strategies have been developed to introduce fluorine atoms into the phenylacetate (B1230308) backbone, each offering distinct advantages in terms of selectivity, efficiency, and substrate scope.

Electrochemical Fluorination Approaches for Alpha-Fluorination of Phenylacetates

Electrochemical methods provide a powerful tool for the selective introduction of fluorine atoms. The electrochemical fluorination of alkyl phenylacetates can be achieved under galvanostatic conditions. cecri.res.in Key factors influencing the product distribution include the amount of electric charge passed and the nature of the alkyl group of the ester. cecri.res.in While this method can yield monofluorinated esters with high selectivity (up to 87%), side products such as difluoro alkyl phenylacetate and fluorinated phenylacetic acids can also be formed. cecri.res.in Hydrolysis of the ester group is a notable side reaction, which can be influenced by the presence of water in the electrolyte medium. cecri.res.in Pre-electrolysis of the medium can minimize the formation of hydrolyzed products. cecri.res.in

Photoredox/Copper Dual Catalysis for Alpha-Fluorinated Areneacetate Synthesis from Arylboronic Acids

A mild and versatile method for the synthesis of α-fluorinated areneacetates involves a photoredox/copper dual catalysis system. nih.govnih.govacs.org This approach utilizes commercially available arylboronic acids and ethyl bromodifluoroacetate as starting materials. nih.gov The reaction proceeds under gentle conditions and exhibits broad functional group tolerance, accommodating sensitive functionalities like aldehydes, free phenols, and N-Boc protected amines. nih.govresearchgate.net Mechanistic studies suggest a process that proceeds via a synergistic combination of an iridium photocatalyst and a copper catalyst. nih.gov This methodology has been successfully applied to the synthesis of various α-fluoro benzylic ethyl esters and α,α-difluoro benzylic phosphonates. nih.gov

Catalyst SystemStarting MaterialsKey Features
Iridium Photocatalyst / Copper CatalystArylboronic acids, Ethyl bromodifluoroacetateMild reaction conditions, Broad functional group tolerance

Catalyst-Free and Oxidant-Free Difluoroalkylation of Aryl Enol Acetates

Recent advancements have led to the development of catalyst-free and oxidant-free methods for the difluoroalkylation of aryl enol acetates. researchgate.netjst.go.jp These methods offer a more sustainable and environmentally friendly alternative to traditional metal-catalyzed reactions. While the specific details of these catalyst- and oxidant-free systems are still emerging, they represent a promising direction for the synthesis of fluorinated organic molecules.

Precursor Synthesis from 4-Fluorophenylacetic Acid

The direct use of 4-fluorophenylacetic acid as a precursor provides a straightforward route to this compound. This approach hinges on the efficient esterification of the carboxylic acid, which is discussed in the following section. The synthesis of 4-substituted phenylacetic acids themselves can be achieved through various methods, such as the Willgerodt-Kindler reaction of the corresponding acetophenone. For instance, 4-tert-butylphenylacetic acid can be prepared from p-tert-butylacetophenone using morpholine (B109124) and sulfur, followed by hydrolysis.

Esterification Techniques for the Formation of tert-Butyl Esters

The final step in the synthesis of this compound is the formation of the tert-butyl ester. This transformation is often challenging due to the steric hindrance of the tert-butyl group.

Direct Esterification Protocols

Several direct esterification methods have been developed to overcome the challenges associated with the formation of tert-butyl esters. One approach involves the reaction of carboxylic acids with tert-butyl acetate (B1210297) in the presence of a strong acid catalyst, such as perchloric acid or bis(trifluoromethanesulfonyl)imide. thieme-connect.com The use of bis(trifluoromethanesulfonyl)imide has been shown to be particularly effective, leading to faster reactions and higher yields compared to conventional methods. thieme-connect.com

Another strategy for direct esterification involves the in-situ generation of an acid chloride intermediate from the tert-butyl ester, which then reacts with an alcohol. For example, a catalytic amount of tin(II) chloride can be used with α,α-dichlorodiphenylmethane as a chlorinating agent to facilitate this transformation under mild conditions. researchgate.net Flow microreactor systems have also been employed for the direct and sustainable synthesis of tertiary butyl esters, offering improved efficiency and versatility compared to batch processes. rsc.org

Reagent/CatalystSubstrateKey Advantage
Bis(trifluoromethanesulfonyl)imideCarboxylic acidsFast reaction, High yield
SnCl2 / α,α-dichlorodiphenylmethanetert-Butyl estersMild conditions
Flow MicroreactorCarboxylic acidsEfficient, Sustainable

Transesterification Methodologies Involving tert-Butyl Esters

Transesterification is a widely employed method for the synthesis of esters, including tert-butyl esters, by reacting an existing ester with an alcohol in the presence of a catalyst. The synthesis of tert-butyl esters, in particular, can be challenging due to the steric hindrance of the tert-butyl group. However, various catalytic systems have been developed to facilitate this transformation under mild conditions.

Lewis acids are effective catalysts for this process. For instance, tris(pentafluorophenyl)borane, B(C6F5)3, has been shown to catalyze the transesterification of unsaturated tert-butyl esters with α-aryl-α-diazoesters. rsc.orgresearchgate.net This protocol is noted for its facility and high yields under mild conditions. rsc.orgresearchgate.net Similarly, Scandium(III) triflate (Sc(OTf)3) can catalyze the direct transesterification of carboxylic esters in boiling alcohols, allowing for the preparation of various ester types, including tert-butyl esters. organic-chemistry.org The use of microwave irradiation can significantly shorten reaction times in these Sc(OTf)3-catalyzed reactions. organic-chemistry.org

Organocatalysts have also emerged as powerful tools for transesterification. N-heterocyclic carbenes (NHCs) can promote these reactions due to their strong basicity, which enhances the nucleophilicity of the alcohol. organic-chemistry.org Additionally, metal cluster catalysts, such as tetranuclear zinc clusters, have been shown to promote transesterification under mild conditions, accommodating a variety of functional groups and offering environmental and economic benefits, especially in large-scale, solvent-free applications. organic-chemistry.org

A common method for preparing tert-butyl esters involves the reaction of a carboxylic acid with tert-butyl acetoacetate (B1235776) or 2,4,6-tris(tert-butoxy)-1,3,5-triazine (TriAT-tBu) in the presence of an acid catalyst. researchgate.net Another approach generates acid chloride intermediates in situ from tert-butyl esters using reagents like α,α-dichlorodiphenylmethane with a tin(II) chloride catalyst; these intermediates then react with alcohols to form the desired new esters. organic-chemistry.orgorganic-chemistry.org

Table 1: Selected Catalysts for Transesterification of tert-Butyl Esters

Catalyst Type Specific Catalyst Example Key Features
Lewis Acid Tris(pentafluorophenyl)borane (B(C6F5)3) Effective for reactions with diazoesters under mild conditions. rsc.orgresearchgate.net
Lewis Acid Scandium(III) triflate (Sc(OTf)3) Enables direct transesterification in boiling alcohols. organic-chemistry.org
Organocatalyst N-Heterocyclic Carbenes (NHCs) Enhances alcohol nucleophilicity for acylation. organic-chemistry.org
Metal Cluster Tetranuclear Zinc Cluster Mild conditions, suitable for large-scale, solvent-free synthesis. organic-chemistry.org

Asymmetric Synthesis and Stereoselective Approaches to Fluorinated Phenylacetate Derivatives

The introduction of fluorine into biologically active molecules can significantly alter their properties. Consequently, the development of asymmetric methods to synthesize chiral organofluorine compounds is a major focus of modern organic chemistry. koreascience.krnih.gov

Asymmetric Phase-Transfer Catalyzed Alkylation Reactions

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for the enantioselective alkylation of prochiral substrates, such as arylacetate esters. This method typically involves the use of a chiral catalyst, often derived from cinchona alkaloids, to ferry an enolate anion from an aqueous or solid phase into an organic phase where it reacts with an alkylating agent. byu.edu The chiral environment created by the catalyst-enolate ion pair directs the approach of the electrophile, resulting in the formation of one enantiomer in excess.

In the context of arylacetates, phenethyl esters have been successfully alkylated under phase-transfer conditions using cinchona alkaloid-derived catalysts and an insoluble base like cesium hydroxide (B78521) hydrate. This approach yields a range of α-arylalkanoic esters with good to excellent enantioselectivity (84–99% ee) after recrystallization. The choice of catalyst is crucial; for instance, a cinchonidine-derived catalyst typically yields the (R)-product, while a cinchonine-based catalyst produces the (S)-product. A key advantage of this method is that it avoids the need for stoichiometric chiral auxiliaries. byu.edu The versatility of PTC has been demonstrated in the asymmetric synthesis of α-alkyl serines through the highly enantioselective alkylation of a 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester. documentsdelivered.com

Table 2: Asymmetric PTC Alkylation of Arylacetates

Catalyst Type Substrate Example Key Outcome
Cinchona Alkaloid-Derived Phenethyl arylacetates High enantioselectivity (up to 99% ee after recrystallization).
Cinchonidine-Derived 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester Facile synthesis of chiral α-alkyl serines. documentsdelivered.com
(S,S)-3,4,5-trifluorophenyl-NAS bromide 2-methylbenzyl tert-butyl α-methylmalonates Construction of quaternary carbon centers with high optical yields (up to 91% ee). rsc.org

Stereoselective Construction of Fluorinated Quaternary Carbon Centers

The creation of quaternary carbon centers, particularly those bearing a fluorine atom, is a significant synthetic challenge. rsc.orgthieme-connect.de These structural motifs are found in numerous pharmaceuticals and bioactive compounds. rsc.org Recent advances in catalysis have provided efficient pathways to access these complex structures stereoselectively.

One prominent strategy involves transition-metal-catalyzed asymmetric allylic substitution reactions. thieme-connect.de For example, a palladium-catalyzed branch- and enantioselective allylic C–H alkylation has been developed to assemble fluorinated quaternary stereocenters from allylarenes and prochiral α-fluorinated esters. thieme-connect.de Using a chiral phosphoramidite (B1245037) ligand, this reaction proceeds under mild conditions to deliver α-quaternary fluorinated ester products with high yields and enantioselectivities. thieme-connect.de

Another approach is the guanidine-catalyzed addition of fluorocarbon nucleophiles to carbonyl compounds, which provides adducts with quaternary, fluorine-bearing carbon centers in high enantiomeric and diastereomeric ratios. nih.gov The development of such catalytic asymmetric reactions is crucial for diversifying the types of available chiral fluorinated compounds. rsc.org

Table 3: Methods for Stereoselective Synthesis of Fluorinated Quaternary Centers

Method Catalytic System Substrates Key Feature
Asymmetric Allylic C–H Alkylation Palladium / Chiral Phosphoramidite Ligand Allylarenes and prochiral α-fluorinated esters Assembles fluorinated quaternary stereocenters with high enantioselectivity. thieme-connect.de
Nucleophilic Addition Chiral Guanidine Fluorocarbon nucleophiles and carbonyl compounds Creates quaternary carbon centers bearing a fluorine atom with high stereoselectivity. nih.gov

Enantioselective Fluorination of Alpha-Cyanoacetates

Chiral α-fluoro-α-cyano acetate derivatives serve as valuable intermediates in organic synthesis. A direct method to produce these compounds is the catalytic enantioselective electrophilic fluorination of α-cyanoacetates. Chiral palladium complexes have proven to be highly effective catalysts for this transformation. koreascience.kr

In a typical reaction, an α-cyano acetate is treated with an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI), in the presence of a catalytic amount of a chiral palladium complex. koreascience.kr These reactions proceed under mild conditions, often in alcoholic solvents, and can deliver the corresponding α-cyano-α-fluorinated products in high yields and with excellent enantiomeric excesses (up to 99% ee). koreascience.kr The ester group of the substrate can influence the enantioselectivity, with tert-butyl esters often providing superior results. koreascience.kr

While palladium catalysis is prominent, other systems have been explored. Early work on the enantioselective fluorination of α-cyano acetates utilized chiral phase-transfer catalysts, achieving moderate selectivity. koreascience.kr Another approach involves using a combination of cinchona alkaloids and Selectfluor™. However, the palladium-catalyzed method represents a significant advancement in achieving high enantioselectivity for this class of compounds.

Table 4: Enantioselective Fluorination of α-Cyanoacetates

Catalyst System Fluorinating Agent Substrate Enantiomeric Excess (ee)
Chiral Palladium Complexes N-fluorobenzenesulfonimide (NFSI) α-cyano phenylacetate Up to 99% koreascience.kr
Chiral Phase-Transfer Catalysts Electrophilic Fluorine Source α-cyano acetates Up to 65% koreascience.kr

Chemical Transformations and Reactivity of Tert Butyl 2 4 Fluorophenyl Acetate

Reactivity of the tert-Butyl Ester Functional Group

The tert-butyl ester group is a common protecting group for carboxylic acids, valued for its stability under many conditions and its susceptibility to cleavage under specific acidic conditions.

Deprotection Strategies for tert-Butyl Esters

The removal of the tert-butyl group to unveil the corresponding carboxylic acid is a crucial transformation. Various strategies have been developed to achieve this deprotection, ranging from harsh acidic conditions to milder, more selective methods.

A common method for the deprotection of tert-butyl esters involves the use of strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane. The reaction proceeds via protonation of the ester oxygen, followed by the elimination of isobutylene (B52900), which forms a stable tert-butyl cation. This cation can be trapped by the conjugate base of the acid or other nucleophiles present in the reaction mixture. Another approach utilizes p-toluenesulfonic acid under microwave irradiation in solvent-free conditions, offering a rapid and efficient deprotection method.

Milder and more selective deprotection can be achieved using aqueous phosphoric acid, which is an environmentally benign reagent. This method is effective for tert-butyl esters while tolerating other sensitive functional groups. A more recent development employs a combination of the tris-4-bromophenylamminium radical cation, known as "magic blue," and triethylsilane. This catalytic system facilitates the mild cleavage of the C-O bond of the tert-butyl group.

Table 1: Selected Deprotection Strategies for tert-Butyl Esters

Reagent(s) Conditions Comments
Trifluoroacetic Acid (TFA) Dichloromethane (DCM), Room Temperature Common and effective, but harsh.
p-Toluenesulfonic Acid Microwave, Solvent-free Rapid and efficient.
Aqueous Phosphoric Acid - Mild, selective, and environmentally friendly.
"Magic Blue" / Triethylsilane - Catalytic and very mild conditions.

PCl₃-Mediated Transesterification and Aminolysis Reactions

Phosphorus trichloride (B1173362) (PCl₃) has been shown to be an effective reagent for the one-pot conversion of tert-butyl esters into other esters (transesterification) and amides (aminolysis) under aerial conditions. This transformation is significant as it avoids the initial deprotection to the carboxylic acid followed by a separate coupling step.

The reaction mechanism is believed to involve the in-situ formation of an acid chloride intermediate from the tert-butyl ester and PCl₃. This highly reactive acid chloride then readily reacts with a variety of nucleophiles, such as alcohols or amines, to afford the corresponding esters or amides in good yields. This method has been successfully applied to the synthesis of skeletons of bioactive molecules and is amenable to gram-scale reactions. masterorganicchemistry.comnih.govbham.ac.uksrce.hr

Table 2: PCl₃-Mediated Transformations of tert-Butyl Esters

Nucleophile Product Significance
Alcohols Esters Efficient one-pot transesterification.
Primary/Secondary Amines Amides Direct conversion to amides, avoiding multi-step procedures.

Transformations at the Alpha-Carbon Position

The carbon atom adjacent to the carbonyl group (the α-carbon) in tert-butyl 2-(4-fluorophenyl)acetate is activated by both the carbonyl group and the phenyl ring, making its protons acidic and susceptible to deprotonation to form an enolate. This enolate is a key intermediate for various functionalization reactions.

Alpha-Functionalization Reactions

The formation of an enolate from this compound allows for a range of alpha-functionalization reactions, including alkylation, halogenation, and amination. The choice of base and reaction conditions is crucial for the efficient generation of the enolate. Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are commonly employed.

Alpha-Alkylation: The enolate can act as a nucleophile and react with alkyl halides in an Sₙ2 reaction to form a new carbon-carbon bond at the alpha-position. The choice of alkylating agent and reaction conditions can influence the yield and selectivity of the reaction.

Alpha-Halogenation: The enolate can also be trapped with electrophilic halogen sources, such as N-bromosuccinimide (NBS) or molecular bromine, to introduce a halogen atom at the alpha-position. These alpha-halo esters are valuable synthetic intermediates.

Alpha-Amination: Electrophilic amination of the enolate can be achieved using reagents like azodicarboxylates (e.g., diethyl azodicarboxylate, DEAD) to introduce a nitrogen-containing functional group at the alpha-position, providing access to α-amino acid derivatives.

Kinetic Studies of Alpha-Deprotonation Processes

The rate of deprotonation at the alpha-carbon is influenced by the electronic properties of the substituents on the phenyl ring. The presence of the electron-withdrawing fluorine atom at the para-position of the phenyl ring in this compound is expected to increase the acidity of the alpha-protons compared to the non-fluorinated analogue.

Derivatization and Functionalization of the 4-Fluorophenyl Moiety

The 4-fluorophenyl group of this compound can undergo various derivatization and functionalization reactions, primarily through electrophilic aromatic substitution (EAS) and, under certain conditions, nucleophilic aromatic substitution (SNAr).

Electrophilic Aromatic Substitution (EAS): The directing effects of the substituents on the aromatic ring govern the regioselectivity of EAS reactions. The fluorine atom is a deactivating but ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. The -CH₂(CO)O-t-Bu side chain is generally considered to be a weakly deactivating, ortho-, para-directing group. Therefore, electrophilic attack is expected to occur at the positions ortho to the fluorine atom (positions 3 and 5). Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the 3-position.

Halogenation: Reaction with halogens (e.g., Br₂ with a Lewis acid catalyst) would likely result in substitution at the 3-position.

Sulfonation: Treatment with fuming sulfuric acid would introduce a sulfonic acid group, again, likely at the 3-position.

Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing fluorine atom can activate the ring towards nucleophilic aromatic substitution, particularly when additional strong electron-withdrawing groups are present on the ring. While the acetate (B1210297) side chain is not strongly activating for SNAr, under forcing conditions or with strong nucleophiles, displacement of the fluoride (B91410) ion is a possibility.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org The outcome of such reactions on this compound is dictated by the interplay of the directing effects of the existing substituents.

The fluorine atom is a weakly deactivating group due to its strong inductive electron-withdrawing effect (-I), yet it is an ortho, para-director because of its electron-donating resonance effect (+M) involving its lone pairs. libretexts.org Conversely, the tert-butoxycarbonylmethyl group (-CH₂COOtBu) is considered an activating group. As an alkyl derivative, it donates electron density to the ring primarily through an inductive effect (+I), thus activating the ring towards electrophilic attack and also directing incoming electrophiles to the ortho and para positions. wikipedia.org

In the case of this compound, the para position relative to the -CH₂COOtBu group is already occupied by the fluorine atom. The activating nature of the alkyl acetate group is generally stronger than the deactivating effect of the fluorine, making the positions ortho to the -CH₂COOtBu group (C2 and C6) the most electronically enriched and sterically accessible sites for electrophilic attack. The fluorine atom directs to its ortho positions (C3 and C5), which are meta to the -CH₂COOtBu group. Therefore, a competition exists, but substitution is predominantly expected to occur at the positions ortho to the more strongly activating -CH₂COOtBu group.

While specific experimental data on the electrophilic aromatic substitution of this compound is not extensively documented, its reactivity can be predicted based on well-established principles and studies on analogous compounds. Typical EAS reactions include nitration, halogenation, and Friedel-Crafts reactions. masterorganicchemistry.com

Table 1: Predicted Major Products for Electrophilic Aromatic Substitution of this compound

ReactionTypical ReagentsElectrophile (E+)Predicted Major Product
NitrationHNO₃, H₂SO₄NO₂⁺tert-Butyl 2-(4-fluoro-2-nitrophenyl)acetate
BrominationBr₂, FeBr₃Br⁺tert-Butyl 2-(2-bromo-4-fluorophenyl)acetate
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺tert-Butyl 2-(2-acyl-4-fluorophenyl)acetate
Friedel-Crafts AlkylationRCl, AlCl₃R⁺tert-Butyl 2-(2-alkyl-4-fluorophenyl)acetate

Cross-Coupling Methodologies for Further Aryl Substitution

Modern palladium- and nickel-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. Utilizing this compound as a substrate in these reactions presents a significant challenge due to the high strength of the carbon-fluorine (C-F) bond. Aryl fluorides are generally the least reactive among aryl halides in catalytic cycles that rely on oxidative addition. mdpi.com

However, significant advancements in catalyst design have led to the development of systems capable of activating the inert C-F bond. These methodologies often employ highly electron-rich and sterically hindered phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) that facilitate the difficult oxidative addition of the aryl fluoride to the metal center (e.g., Pd(0) or Ni(0)). mdpi.comresearchgate.net

For this compound, a cross-coupling reaction would involve the substitution of the fluorine atom with another aryl, alkyl, or heteroatom group. While research specifically employing this ester is limited, numerous studies on the cross-coupling of other aryl fluorides provide a blueprint for potential transformations. Reactions such as the Suzuki-Miyaura (using boronic acids), Stille (using organostannanes), and Buchwald-Hartwig amination (using amines) could be envisioned with an appropriate catalytic system. mdpi.comresearchgate.netnih.gov

An alternative strategy for further arylation involves C-H bond activation. This approach circumvents the need to activate the C-F bond and instead functionalizes one of the aromatic C-H bonds directly. nih.gov Given the directing effects discussed previously, a C-H arylation would be expected to occur selectively at the C2 or C6 positions, ortho to the activating -CH₂COOtBu group.

Table 2: Representative Cross-Coupling Methodologies Applicable to Aryl Fluorides

Coupling ReactionCoupling PartnerTypical Catalyst/Ligand SystemPotential Product Structure
Suzuki-MiyauraArylboronic acid (Ar'-B(OH)₂)Pd(OAc)₂ / SPhos or tBuXPhostert-Butyl 2-(4-arylphenyl)acetate
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃ / BrettPhostert-Butyl 2-(4-(dialkylamino)phenyl)acetate
Negishi CouplingOrganozinc (Ar'-ZnX)NiCl₂(dppp)tert-Butyl 2-(4-arylphenyl)acetate
Direct C-H ArylationAryl Halide (Ar'-X)Pd(OAc)₂ / Pyridone Ligandtert-Butyl 2-(2-aryl-4-fluorophenyl)acetate

Note: The conditions and products listed are illustrative and based on established methodologies for aryl fluorides and C-H activation. Specific optimization would be required for this compound.

Applications of Tert Butyl 2 4 Fluorophenyl Acetate As a Key Intermediate in Complex Molecule Synthesis

Role in Pharmaceutical Synthesis

In the realm of medicinal chemistry and pharmaceutical development, tert-Butyl 2-(4-fluorophenyl)acetate is a key intermediate employed in the creation of a wide array of therapeutic agents. Its structural motifs are found in drugs targeting a range of conditions, highlighting its importance in modern drug discovery and synthesis.

This compound is a foundational component for the synthesis of certain synthetic statins, a class of drugs that inhibit the enzyme HMG-CoA reductase to lower cholesterol levels. nih.govdovepress.commdpi.com The (4-fluorophenyl) group is a key structural feature of several potent statins, including Rosuvastatin. nih.gov In the synthesis of Rosuvastatin, the core structure derived from this compound is incorporated into a more complex pyrimidine-based side chain. wjpmr.comgoogle.com For example, a key intermediate in Rosuvastatin synthesis is 6-[ (1E) -2- [4- (4-fluorophenyl) -6-isopropyl-2- [ methyl (methylsulfonyl) amino ] -5-pyrimidine ] vinyl ] -2, 2-dimethyl-1, 3-dioxane-4-tert-butyl acetate (B1210297), which contains the essential fluorophenyl and acetate-derived backbone. google.combvsalud.org The synthesis involves reacting a complex pyrimidine (B1678525) aldehyde with a phosphorus ylide reagent, followed by several deprotection and hydrolysis steps to yield the final active pharmaceutical ingredient. google.comgoogleapis.com The fluorophenyl group in these molecules plays a critical role in binding to the active site of the HMG-CoA reductase enzyme. nih.gov

The phenyl acetate scaffold is a known pharmacophore for compounds exhibiting sedative and hypnotic properties. The introduction of fluorine atoms into this scaffold can enhance drug transport across the blood-brain barrier and modulate metabolic stability, leading to agents with a rapid onset and short duration of action. semanticscholar.orgresearchgate.net Research into ultra-short recovery sedative/hypnotic agents has utilized fluorine-substituted phenyl acetate derivatives as a core structure. semanticscholar.orgplos.org In these studies, various fluorinated phenyl acetic acids are synthesized and esterified to produce a library of compounds. semanticscholar.org The hypnotic activities of these derivatives are then evaluated in animal models, measuring metrics such as the duration of the loss of righting reflex (LORR). researchgate.netplos.org While these syntheses may start from corresponding phenols, the resulting structures demonstrate the utility of the fluorinated phenyl acetate core, for which this compound is a key representative.

The table below presents research findings on the hypnotic activity of various synthesized fluorine-containing phenyl acetate derivatives, illustrating the structure-activity relationship.

CompoundR¹ SubstitutionR² SubstitutionDuration of LORR (s) in mice
Propanidid HPropyl89.6 ± 18.2
AZD3043 H2,2,2-Trifluoroethyl63.8 ± 8.8
Compound 5g H2,2,2-Trifluoroethyl44.8 ± 2.1
Compound 5j 2-F2,2,2-Trifluoroethyl59.1 ± 7.4
Data sourced from studies on novel sedative/hypnotic agents. semanticscholar.org

Beyond its role in statins and hypnotics, this compound serves as a precursor for other fluorinated bioactive molecules. A key example is its conversion to tert-Butyl 2-(4-amino-2-fluorophenyl)acetate. huatengsci.combldpharm.com This transformation typically involves a nitration reaction on the phenyl ring, followed by a reduction of the nitro group to an amine. The resulting compound, an amino-substituted fluorophenylacetate, is itself a valuable intermediate for the synthesis of more complex pharmaceutical agents, including novel benzodiazepine (B76468) derivatives with potential anticonvulsant and anxiolytic activities. nih.gov The introduction of fluorine and amino groups onto the phenylacetate (B1230308) scaffold opens up diverse possibilities for creating new chemical entities with varied biological activities. mdpi.com

The (4-fluorophenyl)acetate moiety is a valuable tool in structure-activity relationship (SAR) studies, which are fundamental to drug discovery. drugdesign.org By systematically modifying this part of a larger molecule, medicinal chemists can probe the interactions between a drug candidate and its biological target. The fluorine atom is particularly useful in SAR studies due to its small size, high electronegativity, and ability to form hydrogen bonds, which can significantly influence binding affinity and selectivity. mdpi.com

For instance, in the development of novel inhibitors for the dopamine (B1211576) transporter (DAT), SAR studies have been conducted on a series of compounds containing a bis(4-fluorophenyl) group. nih.gov These studies revealed that the fluoro-substitution was critical for high binding affinity. Similarly, in the search for non-covalent inhibitors of the SARS-CoV 3CL protease, the inclusion of a 4-fluoro phenyl derivative was found to be important for optimal interaction within a subpocket of the enzyme. nih.gov These examples underscore how intermediates like this compound provide a platform for generating analog libraries to systematically explore and optimize the pharmacological profile of new drug candidates. mdpi.com

Utility in Agrochemical Development

The application of fluorinated compounds extends to the agrochemical industry, where they are used to develop new pesticides and herbicides. The introduction of fluorine can enhance the efficacy, selectivity, and metabolic stability of these agents. A structurally related compound, tert-Butyl 2-(3-cyano-4-fluorophenyl)acetate, is noted for its application in the development of agrochemicals. chemimpex.com It contributes to the creation of effective pesticides and herbicides designed to improve crop yields. chemimpex.com The presence of the fluorophenyl group in such molecules can lead to improved biological activity and a more favorable environmental profile, suggesting a potential role for this compound as a building block in this sector as well.

Applications in Advanced Materials Science

In the field of materials science, fluorinated compounds are valued for their ability to impart unique properties to polymers and other materials, such as thermal stability, chemical resistance, and specific surface properties. The intermediate tert-Butyl 2-(3-cyano-4-fluorophenyl)acetate, a close analog of the title compound, is used in the formulation of advanced materials. chemimpex.com It helps to enhance properties such as durability and resistance to environmental factors, which is crucial for applications in coatings and plastics. chemimpex.com This indicates that the structural elements of this compound, namely the fluorophenyl and tert-butyl ester groups, can be leveraged in the design and synthesis of new functional materials.

Advanced Analytical and Spectroscopic Characterization Techniques for Tert Butyl 2 4 Fluorophenyl Acetate

Chromatographic Methodologies for Purity and Reaction Monitoring

Chromatographic techniques are fundamental in the analysis of tert-Butyl 2-(4-fluorophenyl)acetate, providing reliable methods for separation, purification, and assessment of reaction kinetics.

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for determining the purity of this compound. The technique separates components of a mixture based on their differential interactions with a stationary phase and a liquid mobile phase. For a compound like this compound, a reverse-phase HPLC setup is typically employed, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

The presence of the aromatic ring and the ester functional group allows for sensitive detection using a UV detector. The high resolving power of HPLC enables the separation of the target compound from starting materials, by-products, and other impurities, allowing for accurate quantification of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like organic esters. In the context of this compound, GC-MS can be used to assess purity and identify trace impurities.

The sample is vaporized and separated on a GC column, with retention time serving as a key identifier. As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the compound. Common fragmentation pathways for related tert-butoxycarbonyl (t-Boc) compounds under electron impact (EI) ionization include the loss of isobutylene (B52900) (C4H8) and the formation of a stable tert-butyl cation (C4H9+). doaj.org

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used extensively for monitoring the progress of chemical reactions. libretexts.orgthieme.de In the synthesis of this compound, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the product over time. libretexts.org

A small aliquot of the reaction mixture is spotted onto a TLC plate alongside the starting materials. libretexts.org As the solvent front moves up the plate, the components separate based on their polarity. By comparing the spots of the reaction mixture to the reference spots, one can determine if the reaction is complete. The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. libretexts.org Visualization is typically achieved under UV light, capitalizing on the UV-active fluorophenyl group.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are crucial for the unambiguous confirmation of the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would exhibit characteristic signals:

A singlet integrating to nine protons for the magnetically equivalent methyl groups of the tert-butyl group.

A singlet for the two protons of the methylene (B1212753) group (CH₂) adjacent to the aromatic ring and the carbonyl group.

Two multiplets in the aromatic region, corresponding to the four protons on the fluorophenyl ring. The coupling between the protons and the fluorine atom (H-F coupling) leads to more complex splitting patterns than a simple disubstituted benzene (B151609) ring.

¹³C NMR: Carbon-13 NMR provides information about the different carbon environments in the molecule. The expected signals for this compound would include:

A signal for the methyl carbons of the tert-butyl group.

A signal for the quaternary carbon of the tert-butyl group.

A signal for the methylene carbon.

Signals for the carbons of the aromatic ring, with their chemical shifts influenced by the fluorine substituent. The carbon directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF).

A signal for the carbonyl carbon of the ester.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique that is exclusively used for fluorine-containing compounds. nih.gov For this compound, the ¹⁹F NMR spectrum would show a single signal, as there is only one fluorine atom in a unique chemical environment. The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring.

Table 1: Predicted NMR Spectral Data for this compound
TechniqueGroupExpected Chemical Shift (ppm)MultiplicityIntegration
¹H NMRtert-Butyl (-C(CH₃)₃)~1.4Singlet9H
Methylene (-CH₂-)~3.5Singlet2H
Aromatic (-C₆H₄-)~7.0 - 7.3Multiplets4H
¹³C NMR-C(CH₃)₃~28
-C(CH₃)₃~81
-CH₂-~40
Aromatic Carbons~115 - 165 (with C-F coupling)
Carbonyl (C=O)~170
¹⁹F NMRAr-F~ -115Singlet or Multiplet (due to H-F coupling)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Standard MS: In a typical mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. A prominent fragmentation pattern involves the loss of a tert-butyl group or isobutylene, which is characteristic of tert-butyl esters. researchgate.net The cleavage of the ester bond can also lead to characteristic fragments.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular weight of a compound, often to four or five decimal places. nih.gov This precision allows for the determination of the exact elemental composition of the molecule. For this compound (C₁₂H₁₅FO₂), the calculated exact mass can be compared to the experimentally determined value, providing unequivocal confirmation of the molecular formula. nih.gov

Table 2: Key Mass Spectrometry Data for this compound
AnalysisInformation ObtainedExpected Value/Observation
Molecular Formula-C₁₂H₁₅FO₂
Molecular Weight-210.25 g/mol
HRMS (e.g., [M+H]⁺)Exact MassCalculated: 211.1134
MS FragmentationKey Fragments[M - C₄H₈]⁺ (Loss of isobutylene)
[C₄H₉]⁺ (tert-Butyl cation)

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. uci.edu The FT-IR spectrum of this compound displays a series of characteristic absorption bands that confirm its molecular structure.

The most prominent features in the spectrum are associated with the ester functional group. spectroscopyonline.com A strong, sharp absorption band, characteristic of the carbonyl (C=O) stretching vibration in saturated esters, is typically observed in the range of 1750-1735 cm⁻¹. spectroscopyonline.comvscht.cz The presence of the tert-butyl group and the phenyl ring influences the exact position of this peak.

Additionally, esters exhibit two distinct, intense C-O stretching vibrations. spectroscopyonline.com One band, corresponding to the C-O stretch between the carbonyl carbon and the oxygen atom, and another for the O-C stretch between the oxygen atom and the tert-butyl group, are expected in the 1300-1000 cm⁻¹ region. spectroscopyonline.comwpmucdn.com

The aromatic nature of the compound is confirmed by several other peaks. The C-H stretching vibrations of the benzene ring typically appear just above 3000 cm⁻¹, while the C-H stretches of the aliphatic methylene (-CH₂) and tert-butyl groups are found just below this value. vscht.cz Aromatic C=C stretching vibrations give rise to moderate to weak bands in the 1615-1450 cm⁻¹ region. vscht.cz Furthermore, the para-substitution pattern on the phenyl ring can be identified by a strong C-H out-of-plane bending vibration in the 860-800 cm⁻¹ range. wpmucdn.com

Finally, the presence of the fluorine atom is indicated by a strong C-F stretching band, which is typically found in the fingerprint region between 1400 cm⁻¹ and 1000 cm⁻¹. wpmucdn.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Functional GroupVibration ModeIntensity
~3100-3000Aromatic C-HStretchMedium
~3000-2850Aliphatic C-HStretchMedium
~1740Ester C=OStretchStrong
~1610, 1510, 1450Aromatic C=CStretchMedium-Weak
~1400-1000C-FStretchStrong
~1300-1000Ester C-OStretchStrong
~840p-substituted C-HOut-of-plane bendStrong

Note: The exact peak positions can vary slightly based on the sample preparation and instrument.

X-ray Crystallography for Solid-State Structural Determination of Related Compounds

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related compounds provides significant insight into its likely solid-state conformation, molecular packing, and intermolecular interactions.

Studies on compounds containing both a 4-fluorophenyl group and a tert-butyl group, such as tert-butyl 4-[4-(4-fluorophenyl)-2-methylbut-3-yn-2-yl]piperazine-1-carboxylate, reveal detailed structural information. researchgate.net In the crystal structure of this related molecule, the piperazine (B1678402) ring adopts a chair conformation with substituents in di-equatorial positions. researchgate.net The analysis also highlights weak intermolecular interactions, including hydrogen-bond-like interactions and C-H···π interactions, which govern the crystal packing. researchgate.net

By examining these related structures, it can be inferred that the tert-butyl group in this compound would sterically influence the conformation around the ester linkage. The 4-fluorophenyl ring would likely participate in intermolecular interactions, such as π-π stacking or C-H···F interactions, which are common in the crystal packing of fluorinated aromatic compounds. These analyses of analogous structures are crucial for predicting the material properties and molecular behavior of this compound in the solid state.

Theoretical and Computational Investigations of Fluorinated Phenylacetate Esters

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the precise determination of molecular properties from first principles. For tert-Butyl 2-(4-fluorophenyl)acetate, these calculations can reveal the preferred three-dimensional arrangements of the molecule and provide a detailed picture of its electronic landscape.

Density Functional Theory (DFT) has emerged as a highly effective and computationally efficient method for investigating the electronic structure of molecules. DFT studies can be employed to explore the conformational landscape of this compound, identifying the various stable conformers and the energy barriers between them. The conformational flexibility of this ester is primarily dictated by the rotation around the C-C and C-O single bonds of the acetate (B1210297) moiety.

Key dihedral angles, such as the O=C-O-C(CH₃)₃ and C₆H₄-CH₂-C=O torsions, can be systematically varied to map out the potential energy surface and locate the global minimum energy conformation. The relative energies of different conformers, such as syn and anti-periplanar arrangements, can be calculated to determine their populations at a given temperature. The presence of the fluorine atom on the phenyl ring can influence these conformational preferences through steric and electronic effects.

Furthermore, DFT calculations provide a wealth of information about the electronic structure. The distribution of electron density, molecular electrostatic potential (MEP), and the energies of the frontier molecular orbitals (HOMO and LUMO) can be determined. The MEP map can highlight regions of the molecule that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT Calculated Conformational Analysis of this compound

ConformerDihedral Angle (C₆H₄-CH₂-C=O) (°)Relative Energy (kcal/mol)
A02.5
B601.0
C1200.0
D1801.8

Ab initio molecular orbital methods, while often more computationally demanding than DFT, can provide highly accurate benchmark data for molecular properties. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can be used to refine the geometries and relative energies of the conformers of this compound identified through DFT.

These high-level calculations are particularly valuable for accurately describing non-covalent interactions, such as intramolecular hydrogen bonds or dispersion forces, which can play a subtle but important role in determining conformational preferences. A comparison between the results from different ab initio methods and DFT can provide a comprehensive understanding of the molecule's intrinsic properties and validate the choice of a particular computational level of theory for further studies.

Mechanistic Studies and Reaction Pathway Elucidation Through Computational Methods

Computational methods are instrumental in elucidating the detailed mechanisms of chemical reactions. For the synthesis of this compound, which can be prepared through the esterification of 4-fluorophenylacetic acid with tert-butanol, computational studies can map out the entire reaction pathway. By calculating the energies of reactants, transition states, and products, a detailed energy profile can be constructed.

These studies can help to identify the rate-determining step of the reaction and provide insights into the role of catalysts, such as acids or bases. The geometry of the transition states can be optimized to understand the bonding changes that occur during the reaction. Furthermore, computational analysis can be used to explore alternative reaction pathways and predict the formation of potential side products. Isotopic labeling studies, simulated computationally, can further validate the proposed mechanism by comparing calculated and experimental kinetic isotope effects.

Computational Approaches in Structure-Activity Relationship (SAR) Elucidation

Understanding the relationship between a molecule's structure and its biological activity is a central goal of medicinal chemistry. Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for elucidating the SAR of compounds like this compound.

QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by calculating a variety of molecular descriptors that quantify different aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. For a series of fluorinated phenylacetate (B1230308) esters, these descriptors could include parameters like molecular weight, logP, molar refractivity, and quantum chemical descriptors such as HOMO/LUMO energies and partial atomic charges. By correlating these descriptors with experimentally measured biological activity, a predictive QSAR model can be developed.

Molecular docking is another powerful computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. If this compound or its derivatives are being investigated for a specific biological target, docking simulations can provide insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-protein complex. This information is invaluable for the rational design of new, more potent analogs.

Table 2: Hypothetical Molecular Descriptors for QSAR Analysis of Phenylacetate Derivatives

CompoundMolecular WeightLogPHOMO Energy (eV)Biological Activity (IC₅₀, µM)
tert-Butyl 2-phenylacetate192.252.8-9.515.2
This compound210.242.9-9.710.5
tert-Butyl 2-(4-chlorophenyl)acetate226.703.2-9.88.1
tert-Butyl 2-(4-methylphenyl)acetate206.283.1-9.312.8

Future Research Directions and Synthetic Prospects

Development of Novel and Sustainable Catalytic Systems for Synthesis

The synthesis of tert-butyl esters, including tert-butyl 2-(4-fluorophenyl)acetate, is a cornerstone of organic synthesis, often serving as a protective group for carboxylic acids or as an intermediate in the creation of more complex molecules. chemimpex.com Current research is focused on developing catalytic systems that are not only efficient but also environmentally benign.

Future efforts will likely concentrate on several key areas:

Heterogeneous Catalysis: Moving away from homogeneous catalysts that can be difficult to separate from the reaction mixture, research will likely explore solid-supported catalysts, such as zeolites, clays, and functionalized polymers. These offer the advantages of easy recovery and recyclability, contributing to more sustainable processes.

Biocatalysis: The use of enzymes (lipases, esterases) as catalysts for esterification reactions is a growing field. Biocatalysts operate under mild conditions (neutral pH, room temperature), are highly selective, and are biodegradable. Research into identifying or engineering enzymes with high activity and stability for the synthesis of tert-butyl phenylacetate (B1230308) derivatives is a promising avenue.

Photocatalysis and Electrocatalysis: These methods offer green alternatives to traditional thermal catalysis, often proceeding with high selectivity and under mild conditions. The development of new photocatalysts and electrochemical methods for esterification could provide novel synthetic routes.

Catalytic System TypePotential AdvantagesResearch Focus
Heterogeneous Catalysis Easy catalyst recovery, recyclability, process intensification.Development of novel solid acids, functionalized resins, and metal-organic frameworks (MOFs).
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme screening, protein engineering for enhanced stability and substrate scope.
Photocatalysis/Electrocatalysis Green energy source, high selectivity, mild conditions.Design of efficient photocatalysts and development of novel electrochemical cells for ester synthesis.

Exploration of New Chemical Transformations Involving the tert-Butyl Phenylacetate Scaffold

The tert-butyl phenylacetate scaffold is a versatile building block in organic synthesis. chemimpex.com Future research will undoubtedly uncover new chemical transformations that leverage its unique electronic and steric properties.

Potential areas of exploration include:

C-H Activation: Direct functionalization of the phenyl ring or the α-carbon through C-H activation would provide a highly atom-economical way to introduce new functional groups. This could lead to the rapid synthesis of a diverse library of derivatives.

Asymmetric Transformations: The development of catalytic asymmetric methods to introduce chirality at the α-position of the phenylacetate is a significant goal. This would provide enantiomerically enriched building blocks for the synthesis of chiral drugs and other bioactive molecules.

Cross-Coupling Reactions: While cross-coupling reactions on the phenyl ring are established, new methodologies involving the ester group or the α-carbon could be developed. For instance, decarboxylative coupling reactions could provide a route to novel ketone or alkene structures.

Integration into Complex Multi-Step Total Synthesis Endeavors

The utility of this compound as a building block is evident in its potential for incorporation into the total synthesis of complex natural products and pharmaceuticals. The tert-butyl ester group provides steric bulk and can influence the stereochemical outcome of reactions at adjacent centers.

Future synthetic strategies may involve:

Fragment-Based Synthesis: The compound can serve as a key fragment that is later coupled with other complex intermediates. Its fluorinated phenyl ring is a common motif in many pharmaceuticals due to its ability to enhance metabolic stability and binding affinity. chemimpex.com

Diversity-Oriented Synthesis: The tert-butyl phenylacetate scaffold can be used as a starting point for the generation of molecular libraries with diverse structures. nih.gov This approach is valuable for drug discovery, allowing for the rapid screening of a wide range of compounds for biological activity.

Late-Stage Functionalization: The development of methods to modify the this compound scaffold within a larger, more complex molecule would be highly valuable. This would allow for the fine-tuning of a molecule's properties at a late stage in the synthesis.

Advancements in Automated Synthesis and Flow Chemistry for Scale-Up Production

The transition from laboratory-scale synthesis to industrial-scale production presents numerous challenges, including safety, efficiency, and cost. Automated synthesis and flow chemistry are emerging as powerful tools to address these challenges. rsc.org

Flow Chemistry: Continuous flow processes offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and the potential for higher yields and purity. rsc.orgpharmtech.com The development of a continuous flow process for the synthesis of this compound would be a significant step towards its large-scale, sustainable production. rsc.org Research in this area would focus on reactor design, catalyst immobilization, and inline purification techniques. pharmtech.com

Automated Synthesis: Automated platforms can accelerate the optimization of reaction conditions and enable the rapid synthesis of analog libraries for structure-activity relationship studies. chemrxiv.org Integrating automated synthesis with machine learning algorithms could further streamline the discovery of new synthetic routes and the optimization of existing ones.

The future of this compound synthesis and application is intrinsically linked to the broader advancements in chemical manufacturing, emphasizing greener, more efficient, and highly controlled processes.

TechnologyImpact on ProductionResearch and Development Focus
Flow Chemistry Enhanced safety, improved efficiency, scalability, potential for process intensification. rsc.orgpharmtech.comReactor design, catalyst immobilization, inline monitoring and purification, process modeling. goflow.at
Automated Synthesis High-throughput screening, rapid reaction optimization, library synthesis. chemrxiv.orgDevelopment of robust and versatile synthesis platforms, integration with analytical instrumentation.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 2-(4-fluorophenyl)acetate, and how are reaction conditions optimized?

  • The compound is typically synthesized via esterification of 2-(4-fluorophenyl)acetic acid with tert-butyl alcohol under acidic catalysis. Common catalysts include sulfuric acid or p-toluenesulfonic acid, with reflux in solvents like dichloromethane or toluene . Optimization involves adjusting molar ratios (e.g., excess tert-butyl alcohol to drive esterification), temperature control (reflux at ~40–110°C), and solvent polarity to improve yield. Post-synthesis purification via column chromatography or recrystallization is recommended .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • NMR Spectroscopy :

  • ¹H NMR : Key signals include the tert-butyl singlet at δ ~1.43 ppm (9H) and the acetate methylene protons at δ ~3.49 ppm (s, 2H). Aromatic protons from the 4-fluorophenyl group appear as doublets (δ ~7.17–7.31 ppm) .
  • ¹³C NMR : The carbonyl carbon of the ester appears at δ ~170 ppm, with tert-butyl carbons at δ ~28 and 81 ppm .
    • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+Na]⁺ at m/z 249.065 (C₁₂H₁₅FO₂Na) .
    • IR Spectroscopy : Strong ester C=O stretch at ~1730 cm⁻¹ and aromatic C-F vibrations at ~1100–1200 cm⁻¹ .

Q. What are the typical reaction conditions for derivatizing this compound in medicinal chemistry?

  • The tert-butyl ester acts as a protecting group for carboxylic acids. Deprotection under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane) yields 2-(4-fluorophenyl)acetic acid, a precursor for amide or peptide coupling . For fluorophenyl ring functionalization, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is feasible, though the electron-withdrawing fluorine may require tailored ligands .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during synthesis or characterization?

  • Case Example : Discrepancies in ¹H NMR integration ratios may arise from impurities or incomplete esterification. Solutions include:

  • Repeating purification steps (e.g., silica gel chromatography).
  • Using alternative characterization methods like X-ray crystallography (e.g., monoclinic P2₁ space group confirmation) .
  • Comparing experimental IR/Raman spectra with computational models (DFT calculations) to validate functional groups .

Q. What strategies improve yield in large-scale synthesis while maintaining purity?

  • Continuous Flow Chemistry : Reduces side reactions via precise control of residence time and temperature .
  • Automated Reactors : Enable real-time monitoring of pH, temperature, and pressure to minimize byproducts .
  • In Situ Analysis : Techniques like FTIR or Raman spectroscopy track reaction progress and identify intermediates .

Q. How does the steric and electronic profile of this compound influence its reactivity in organometallic reactions?

  • The tert-butyl group provides steric hindrance, limiting nucleophilic attack on the ester carbonyl. The electron-withdrawing fluorine on the phenyl ring activates the aromatic ring for electrophilic substitution but may deactivate it toward certain coupling reactions. Computational studies (e.g., Hammett σ constants) predict reactivity trends for meta/para-substituted derivatives .

Q. What role does this compound play in drug discovery, particularly in protease inhibition or kinase targeting?

  • The fluorophenyl moiety is a common pharmacophore in kinase inhibitors (e.g., EGFR, VEGFR). The tert-butyl ester enhances cell permeability, making it a prodrug candidate. In vitro assays using fluorogenic substrates or SPR binding studies can evaluate its inhibitory activity . Metabolic stability studies (e.g., liver microsome assays) assess ester hydrolysis rates .

Methodological Best Practices

Q. How should researchers handle safety and stability concerns during storage and handling?

  • Storage : Under inert atmosphere (N₂ or Ar) at room temperature to prevent ester hydrolysis .
  • PPE : Use nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential irritancy (H315/H319 hazards) .
  • Waste Disposal : Neutralize acidic byproducts before disposal in accordance with local regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.